Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Overview
Description
Scientific Research Applications
Radical Trifluoromethylation
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have opened up new possibilities for drug discovery and synthetic chemistry . Researchers explore this compound as a potential reagent for introducing trifluoromethyl groups into organic molecules.
Synthesis of 4-Deoxy-4-Fluoro-Muscarines
Ethyl fluoroacetate, a precursor to our compound, has been employed in the synthesis of 4-deoxy-4-fluoro-muscarines. These derivatives have relevance in medicinal chemistry and may exhibit interesting pharmacological properties .
Amination Reactions
The compound 2-fluoro-4-(trifluoromethyl)pyridine, which shares structural features with our target compound, acts as a reactant in the preparation of aminopyridines through amination reactions. These aminopyridines find applications in drug development and agrochemicals .
Catalytic Ligand for Regioselective Coupling
Our compound can serve as a catalytic ligand for regioselective preparation of tetramethylbiphenyls. Researchers have used it in the aerobic oxidative coupling of xylene catalyzed by palladium. This application has implications in materials science and catalysis .
Agrochemical and Pharmaceutical Industries
Trifluoromethylpyridines (TFMP) and their derivatives, including our compound, have been investigated for their potential in the agrochemical and pharmaceutical sectors. Their unique properties make them attractive candidates for designing novel pesticides and drug molecules .
Microencapsulation Processes
Ethyl fluoroacetate, a precursor to our compound, has been utilized in the development of an ammonolysis-based microencapsulation process. Such processes are relevant in controlled drug release and other encapsulation applications .
Future Directions
The future directions for research on Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and agrochemicals could be explored, given the importance of trifluoromethyl groups in these areas .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes .
Mode of Action
The trifluoromethyl group in the molecule can influence both the pharmacodynamic and pharmacokinetic properties of the candidate . The presence of fluorine atoms can alter the electronic, lipophilic, and steric parameters of the compound, which can affect its interaction with its targets .
Biochemical Pathways
It’s known that reactions at the benzylic position are very important for synthesis problems . The compound might undergo free radical bromination, nucleophilic substitution, or oxidation .
Pharmacokinetics
The presence of fluorine atoms can significantly affect the pharmacokinetic properties of a compound . Fluorine atoms can enhance the metabolic stability of a compound, increase its lipophilicity, and improve its bioavailability .
Result of Action
A molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been found to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The presence of fluorine atoms can enhance the stability of a compound under various environmental conditions .
properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFXKXUCHALKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379009 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220530-99-4 | |
Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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